7alpha,25-Dihydroxycholesterol

GPCR Pharmacology Immunology Chemotaxis

7α,25-Dihydroxycholesterol (7α,25-DHC) is the cognate high-affinity ligand for GPR183/EBI2 (EC50 140-500 pM). Unlike its precursor 25-HC, it does not induce thymocyte apoptosis, ensuring specificity in immune cell chemotaxis assays. Essential for studies on B cell trafficking, neuroinflammation, and metabolic disease requiring precise GPR183 activation. Procure ≥98% purity for reproducible results.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
CAS No. 64907-22-8
Cat. No. B1664703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha,25-Dihydroxycholesterol
CAS64907-22-8
Synonyms7alpha,25-OHC
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
InChIKeyBQMSKLCEWBSPPY-IKVTXIKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7alpha,25-Dihydroxycholesterol (CAS 64907-22-8) for GPR183/EBI2 Signaling Research


7α,25-Dihydroxycholesterol (7α,25-DHC) is an endogenous oxysterol and the cognate high-affinity ligand for the G protein-coupled receptor GPR183 (also known as Epstein-Barr virus-induced gene 2, EBI2) [1]. It functions as a critical chemoattractant, directing the migration of B cells, T cells, and dendritic cells, thereby orchestrating humoral immune responses and lymphoid tissue organization [1]. Its biosynthesis from cholesterol proceeds via sequential hydroxylation by cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1) [2].

Why 7alpha,25-Dihydroxycholesterol Cannot Be Substituted with Other Oxysterols in GPR183-Dependent Assays


Substitution of 7α,25-DHC with related oxysterols such as 25-hydroxycholesterol (25-HC) or 7α-hydroxycholesterol (7α-HC) will yield markedly different biological outcomes. As a class, oxysterols exhibit divergent receptor selectivity and functional efficacy depending on subtle variations in hydroxylation patterns. For GPR183, 7α,25-DHC is the most potent endogenous agonist, whereas 25-HC and 7α-HC are orders of magnitude weaker [1]. Critically, while 25-HC induces thymocyte apoptosis, its 7α-hydroxylated metabolite 7α,25-DHC completely lacks this pro-apoptotic activity, demonstrating that a single hydroxylation event can invert a compound's functional profile [2]. Therefore, generic substitution based on structural similarity alone is scientifically invalid for experiments requiring precise GPR183 activation or where off-target apoptotic effects must be avoided.

Quantitative Differentiation of 7alpha,25-Dihydroxycholesterol Against Key Oxysterol Comparators


GPR183 Agonist Potency: 7α,25-DHC vs. 25-Hydroxycholesterol

7α,25-Dihydroxycholesterol is a significantly more potent agonist at GPR183 than its precursor 25-hydroxycholesterol. The pEC50 range for 7α,25-DHC is 8.1–9.9 (corresponding to EC50 values of ~1.3 nM to ~8 nM), whereas 25-hydroxycholesterol exhibits a pEC50 of 6.9 (EC50 ~126 nM), representing an approximately 15- to 100-fold difference in potency [1].

GPCR Pharmacology Immunology Chemotaxis

Enantiomeric Selectivity: 7α,25-DHC vs. 7β,25-Dihydroxycholesterol

The stereochemistry at the 7-position is a critical determinant of agonist activity. In a direct comparison using a GTP-γS binding assay, 7α,25-dihydroxycholesterol activates EBI2/GPR183 with an EC50 of 140 pM, whereas its enantiomer 7β,25-dihydroxycholesterol has an EC50 of 2.1 nM. This represents a 15-fold difference in potency . Furthermore, the binding affinity (Kd) of 7α,25-DHC is 450 pM .

GPCR Pharmacology Stereochemistry Binding Assay

Functional Divergence: Abrogation of Thymocyte Apoptosis Induction

While 25-hydroxycholesterol and 27-hydroxycholesterol are potent inducers of apoptosis in immature thymocytes, their 7α-hydroxylated metabolites, including 7α,25-dihydroxycholesterol, completely lack this pro-apoptotic activity. Incubation of thymic tissue with 25-HC or 27-HC results in significant cell death, but under identical conditions, 7α,25-DHC does not induce apoptosis [1]. This demonstrates a qualitative, rather than merely quantitative, difference in biological function.

Immunology Apoptosis Toxicity

GPR183-Mediated cAMP Inhibition Functional Activity

7α,25-Dihydroxycholesterol exhibits potent functional antagonism of forskolin-induced cAMP accumulation in cells expressing GPR183. It dose-dependently suppresses cAMP with an IC50 of 2 nM in the SK-N-MC/CRE-β galactosidase cell line, while showing no effect in control cells lacking GPR183 expression . This confirms that the observed cAMP modulation is strictly receptor-dependent and not a general cellular artifact.

GPCR Signaling cAMP Assay Functional Selectivity

Chemotactic Potency in Primary Immune Cell Migration

In vitro chemotaxis assays using primary murine splenocytes demonstrate that 7α,25-DHC stimulates migration of GPR183-expressing B and T cells with a half-maximal effective concentration of approximately 500 pM [1]. This effect is completely absent in cells derived from EBI2-deficient mice, confirming the specificity of the chemotactic response [1][2]. While direct comparator data for other oxysterols in this exact assay format is limited, the pM potency is consistent with the class-leading agonist activity of 7α,25-DHC at GPR183.

Immunology Chemotaxis Cell Migration

Validated Application Scenarios for 7alpha,25-Dihydroxycholesterol in Immunology and Inflammation Research


Studying GPR183-Dependent B and T Cell Migration in Humoral Immunity

7α,25-DHC is the essential chemotactic agent for in vitro and in vivo studies of GPR183-mediated immune cell trafficking. Its high potency (EC50 140–500 pM) [1][2] and proven specificity for GPR183, validated by the lack of effect in EBI2-deficient cells [2], make it the definitive tool for dissecting B cell positioning within splenic follicles and T cell-dependent antibody responses. Substitution with weaker agonists like 25-HC (pEC50 6.9) [3] will not recapitulate physiological signaling.

Modeling Inflammatory and Autoimmune Disease Pathways

Given its role as the endogenous ligand for GPR183, 7α,25-DHC is used to activate the GPR183-oxysterol axis in models of inflammation and autoimmunity. Research demonstrates its involvement in pulmonary type 2 inflammation [1], intestinal inflammation with sex-specific effects [2], and neuropathic pain [3]. Crucially, unlike its precursor 25-HC, 7α,25-DHC does not induce thymocyte apoptosis [4], allowing researchers to study GPR183-driven inflammation without confounding off-target cell death.

Investigating Neuroinflammation and Blood-Brain Barrier (BBB) Biology

7α,25-DHC is a key tool for exploring oxysterol signaling within the central nervous system. Studies have utilized it to examine its effects on metabolomic profiles of human blood-brain barrier cells, where it was shown to alter glycolysis and fatty acid metabolism in pericytes [1]. Its role in the GPR183-oxysterol axis has also been implicated in neuropathic pain [2]. The availability of a specific, high-purity compound with defined stability parameters [3] is essential for reproducible neuroinflammation research.

Elucidating Oxysterol-Mediated Metabolic Regulation

Beyond immune cell chemotaxis, 7α,25-DHC has been shown to suppress hepatocellular steatosis through GPR183/EBI2 signaling [1], demonstrating its utility in metabolic disease research. Its well-characterized synthesis pathway via CH25H and CYP7B1 [2] allows for integration with genetic models targeting these enzymes to dissect the specific contribution of 7α,25-DHC versus other oxysterols in lipid metabolism and cholesterol homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7alpha,25-Dihydroxycholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.